
4-溴-2-苯氧基噻唑
描述
4-Bromo-2-phenoxythiazole is a chemical compound with the molecular formula C9H6BrNOS . It has a molecular weight of 256.12 . The compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenoxythiazole consists of a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to a phenyl group and a bromine atom . The InChI code for the compound is 1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H .Physical And Chemical Properties Analysis
4-Bromo-2-phenoxythiazole has a molecular weight of 256.12 g/mol . It has a topological polar surface area of 50.4 Ų and a complexity of 164 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .科学研究应用
合成和结构分析
合成技术
4-溴-2-苯氧基噻唑衍生物使用各种技术合成。例如,2-氨基-4-(4-羟基苯基)-5-丙基噻唑由 α-溴-1-(4-羟基苯基)-1-戊酮和硫脲合成,证明了 4-溴-2-苯氧基噻唑在合成过程中的多功能性 (何,胡,曹,和叶,2011 年)。
晶体结构分析
合成噻唑的乙醇溶剂化物 0.25 水合物的晶体结构可以通过 X 射线衍射分析确定。这突出了 4-溴-2-苯氧基噻唑在分子结构研究中的重要性 (何,胡,曹,和叶,2011 年)。
抗菌和抗真菌应用
- 抗菌活性: 4-溴-2-苯氧基噻唑的衍生物,如各种席夫碱和噻唑烷酮,已对其抗菌和抗真菌活性进行了评估。这些研究证明了这些化合物在开发新的抗菌剂中的潜力 (Fuloria, Fuloria,和 Gupta,2014 年)。
抗增殖和抗肿瘤应用
- 脲酶和抗增殖活性: 通过涉及 4-溴-2-苯氧基噻唑衍生物的多步方案合成的新型 1,2,4-取代三唑类化合物已显示出作为脲酶抑制剂和抗增殖活性的希望。这表明它们在医学研究中具有潜在应用,特别是在靶向癌细胞方面 (Ali 等人,2022 年)。
在有机合成中的应用
- 微波辐照下的改性: 研究表明,从 2-氨基-5-溴-4-苯基噻唑开始,在微波辐照下合成 2-氨基-4-苯基噻唑衍生物是可行的。该方法突出了 4-溴-2-苯氧基噻唑在有机合成中的实用性,特别是在减少反应时间方面 (Khrustalev,2009 年)。
在金属配合物合成中的应用
- 金属配合物合成: 已经探索了磺酰胺衍生的配体及其金属配合物的合成和表征,涉及 4-溴-2-苯氧基噻唑。这项研究表明该化合物与开发具有催化和材料科学等领域潜在应用的新材料相关 (Chohan 和 Shad,2011 年)。
安全和危害
4-Bromo-2-phenoxythiazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
作用机制
Target of Action
Thiazoles and brominated phenols can interact with a variety of biological targets. For instance, some thiazoles target bacterial ribosomes, inhibiting protein synthesis . Brominated phenols, on the other hand, are often used for their antimicrobial properties .
Mode of Action
The mode of action of these compounds generally involves interaction with a biological target, leading to an alteration in the target’s function. For example, thiazoles that inhibit bacterial ribosomes prevent the bacteria from making proteins, which can stop their growth .
Biochemical Pathways
These compounds can affect various biochemical pathways depending on their specific targets. For instance, thiazoles that inhibit protein synthesis would impact all pathways that rely on the production of new proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structures. Generally, factors such as solubility, stability, and size can influence a compound’s pharmacokinetics .
Result of Action
The result of these compounds’ actions would depend on their specific targets and modes of action. For example, thiazoles that inhibit bacterial protein synthesis could lead to the death of bacterial cells .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
4-Bromo-2-phenoxythiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a biochemical probe to study protein interactions and enzyme activities . The compound’s bromine atom and thiazole ring allow it to form stable complexes with certain enzymes, thereby inhibiting or modifying their activity. For instance, it has been shown to interact with proteases and kinases, affecting their catalytic functions .
Cellular Effects
The effects of 4-Bromo-2-phenoxythiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis . These effects make 4-Bromo-2-phenoxythiazole a valuable tool for studying cellular responses to biochemical stimuli.
Molecular Mechanism
At the molecular level, 4-Bromo-2-phenoxythiazole exerts its effects through specific binding interactions with biomolecules. The compound’s thiazole ring and bromine atom enable it to bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions . For example, it can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, 4-Bromo-2-phenoxythiazole can activate certain kinases by stabilizing their active conformations . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-phenoxythiazole can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that 4-Bromo-2-phenoxythiazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-phenoxythiazole vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 4-Bromo-2-phenoxythiazole can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response . These dosage-dependent effects are crucial for determining the appropriate experimental conditions for using 4-Bromo-2-phenoxythiazole in animal studies.
Metabolic Pathways
4-Bromo-2-phenoxythiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which can have distinct biochemical activities . The interaction of 4-Bromo-2-phenoxythiazole with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-phenoxythiazole is transported and distributed through specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity, with higher concentrations in certain organelles leading to more pronounced effects . Understanding the transport and distribution of 4-Bromo-2-phenoxythiazole is essential for elucidating its cellular functions.
Subcellular Localization
The subcellular localization of 4-Bromo-2-phenoxythiazole is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to affect cellular metabolism . The precise localization of 4-Bromo-2-phenoxythiazole within cells can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-bromo-2-phenoxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESUUGBCWVUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674647 | |
| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-43-2 | |
| Record name | 4-Bromo-2-phenoxythiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

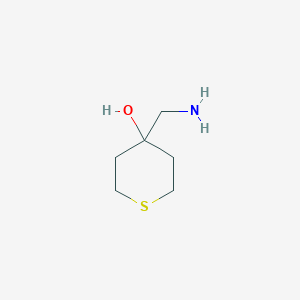

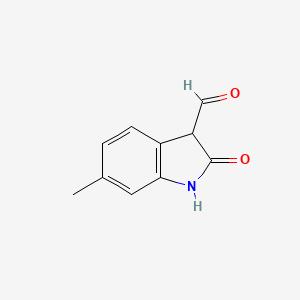
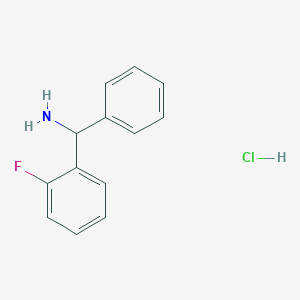

![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)
![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)

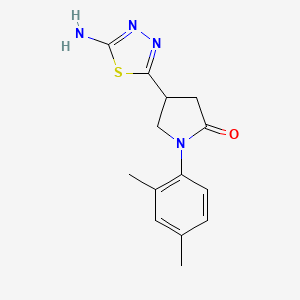
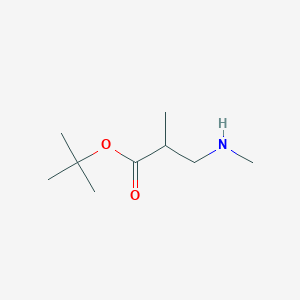
![5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1372165.png)
![(2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1372166.png)

